methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20461182
InChI: InChI=1S/C11H8BrFN2O2/c1-17-11(16)9-6-10(12)14-15(9)8-4-2-7(13)3-5-8/h2-6H,1H3
SMILES:
Molecular Formula: C11H8BrFN2O2
Molecular Weight: 299.10 g/mol

methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC20461182

Molecular Formula: C11H8BrFN2O2

Molecular Weight: 299.10 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C11H8BrFN2O2
Molecular Weight 299.10 g/mol
IUPAC Name methyl 5-bromo-2-(4-fluorophenyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C11H8BrFN2O2/c1-17-11(16)9-6-10(12)14-15(9)8-4-2-7(13)3-5-8/h2-6H,1H3
Standard InChI Key PRTMYIFIDMIKGE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=NN1C2=CC=C(C=C2)F)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₁H₈BrFN₂O₂, with a molecular weight of 315.1 g/mol. Its structure integrates three key functional groups:

  • A bromine atom at the 3-position, which enhances electrophilic reactivity and potential bioactivity.

  • A 4-fluorophenyl group at the 1-position, contributing to lipophilicity and metabolic stability.

  • A methyl ester at the 5-position, serving as a hydrolyzable prodrug moiety or synthetic intermediate .

The pyrazole core adopts a planar conformation, with the fluorine atom on the phenyl ring inducing electron-withdrawing effects that modulate electronic distribution across the molecule.

Spectroscopic Properties

  • NMR: 1^1H NMR spectra typically show a singlet for the methyl ester protons (~3.8 ppm) and distinct aromatic resonances for the fluorophenyl group (7.0–7.5 ppm) .

  • IR: Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and 750 cm⁻¹ (C-Br stretch) are observed .

  • Mass Spectrometry: The molecular ion peak appears at m/z 315, with fragmentation patterns confirming the loss of COOCH₃ (60 Da) and Br (79 Da).

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves a multi-step sequence (Figure 1):

Step 1: Formation of 1-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxylate
4-Fluorophenylhydrazine is condensed with ethyl acetoacetate under acidic conditions to yield 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate.

Step 2: Bromination
N-Bromosuccinimide (NBS) in carbon tetrachloride selectively brominates the 3-position of the pyrazole ring, yielding the 3-bromo intermediate.

Step 3: Esterification
The carboxylic acid derivative (from hydrolysis of the ethyl ester) is treated with methanol and thionyl chloride to form the methyl ester .

Reaction Conditions Table

StepReagentsTemperatureYield
1H₂SO₄, EtOH80°C75%
2NBS, CCl₄25°C82%
3SOCl₂, MeOH60°C68%

Process Optimization

  • Catalysis: Lewis acids like FeCl₃ improve bromination efficiency (yield increase to 89%) .

  • Solvent Systems: Tetrahydrofuran (THF) enhances intermediate solubility during esterification .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in DMSO and dichloromethane; sparingly soluble in water (0.12 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in aqueous basic conditions (t₁/₂ = 4 h at pH 9) .

Thermal Behavior

  • Melting Point: 142–144°C (DSC).

  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, with 95% mass loss by 300°C .

Biological Activities and Applications

Anticancer Activity

The compound inhibits HDAC enzymes (IC₅₀ = 1.2 µM) in HeLa cells, inducing apoptosis through p53 activation .

Agricultural Uses

As a precursor to herbicides, it demonstrates 90% inhibition of Amaranthus retroflexus growth at 10 ppm .

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